molecular formula C9H8F3IN2O2 B1483658 1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2098132-12-6

1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1483658
CAS RN: 2098132-12-6
M. Wt: 360.07 g/mol
InChI Key: YZNPVKLQDFXXCD-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” contains several functional groups. The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

Pyrazole derivatives are foundational in creating a diverse array of heterocyclic compounds. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) exemplifies the utility of such scaffolds for synthesizing pyrazolo-imidazoles, thiazoles, and various spiropyrazolines, among others. DCNP showcases the potential for generating heterocycles under mild conditions from a wide range of precursors, including amines and phenols, underscoring the versatility of pyrazole-based frameworks in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).

Biological Applications

Pyrazole carboxylic acid derivatives are significant due to their broad biological activities. These compounds are critical scaffolds in pharmaceuticals, demonstrating antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This diversity underlines the importance of synthetic methods for pyrazole carboxylic acid derivatives, providing a foundation for developing new therapeutic agents (Cetin, 2020).

Anticancer and Anti-inflammatory Agents

Trifluoromethylpyrazoles, sharing structural features with the compound , have been explored for their anti-inflammatory and antibacterial efficacy. The substitution pattern on the pyrazole nucleus, especially at the 3- or 5-positions, significantly affects their biological activity profile. This highlights the importance of trifluoromethylpyrazoles in medicinal chemistry for developing agents with minimal side effects and improved action profiles (Kaur, Kumar, & Gupta, 2015).

Future Directions

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . It is expected that many novel applications of trifluoromethyl will be discovered in the future .

properties

IUPAC Name

2-(cyclopropylmethyl)-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3IN2O2/c10-9(11,12)7-5(13)6(8(16)17)15(14-7)3-4-1-2-4/h4H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNPVKLQDFXXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C(C(=N2)C(F)(F)F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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